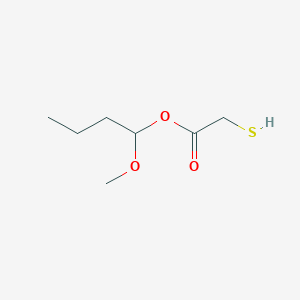

1-Methoxybutyl sulfanylacetate

説明

1-Methoxybutyl sulfanylacetate is a sulfanylacetate derivative characterized by a methoxybutyl group attached to a sulfanylacetate backbone. The compound’s structure includes a sulfur atom bonded to an acetate moiety (CH₃COO−) and a 1-methoxybutyl chain (CH₃O-(CH₂)₃-CH₂-). This combination of functional groups confers unique physicochemical properties, such as moderate polarity from the methoxy group and lipophilicity from the butyl chain.

特性

CAS番号 |

132321-82-5 |

|---|---|

分子式 |

C7H14O3S |

分子量 |

178.25 g/mol |

IUPAC名 |

1-methoxybutyl 2-sulfanylacetate |

InChI |

InChI=1S/C7H14O3S/c1-3-4-7(9-2)10-6(8)5-11/h7,11H,3-5H2,1-2H3 |

InChIキー |

HAAAYHQKLIGAAE-UHFFFAOYSA-N |

正規SMILES |

CCCC(OC)OC(=O)CS |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxybutyl sulfanylacetate typically involves the esterification of 1-methoxybutanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Methoxybutyl sulfanylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions: 1-Methoxybutyl sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-Methoxybutyl sulfanylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

作用機序

The mechanism of action of 1-Methoxybutyl sulfanylacetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Sulfanylacetate derivatives are studied for their biological activity, particularly in antimicrobial contexts. Below is a detailed comparison of 1-methoxybutyl sulfanylacetate with structurally related compounds.

Structural and Functional Group Analysis

| Compound | Key Structural Features | Functional Groups |

|---|---|---|

| 1-Methoxybutyl sulfanylacetate | Methoxybutyl chain + sulfanylacetate backbone | Ether (-O-), thioether (-S-), carboxylate |

| Lefamulin | 2-(4-Amino-2-hydroxycyclohexyl)sulfanylacetate | Amine (-NH₂), hydroxyl (-OH), carboxylate |

| Retapamulin | Thioether-linked bicyclic octahydroindolizine | Thioether (-S-), tertiary amine |

| Valnemulin | Cyclohexenyl sulfanylacetate derivative | Cyclohexene, carboxylate, thioether |

Key Observations :

- 1-Methoxybutyl sulfanylacetate lacks polar groups like -NH₂ or -OH present in lefamulin, which are critical for hydrogen bonding and water solubility .

- The methoxy group provides moderate polarity but is less hydrophilic than hydroxyl or amine groups.

Physicochemical and Pharmacodynamic Properties

| Property | 1-Methoxybutyl sulfanylacetate | Lefamulin | Retapamulin |

|---|---|---|---|

| Water Solubility | Moderate (ether group) | High (-NH₂, -OH groups) | Low (nonpolar backbone) |

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8 | 3.1 |

| Binding Affinity | Moderate (thioether + carboxylate) | High (3 H-bonds via -NH₂/-OH) | Low (single H-bond) |

Mechanistic Insights :

- Lefamulin’s 4-amino-2-hydroxycyclohexyl side chain forms three hydrogen bonds with ribosomal RNA, enhancing target affinity and prolonging antimicrobial activity .

- 1-Methoxybutyl sulfanylacetate’s methoxy group may engage in weaker van der Waals interactions, reducing ribosomal binding efficiency compared to lefamulin.

Antimicrobial Activity

| Compound | MIC₉₀ (μg/mL) * | Spectrum of Activity |

|---|---|---|

| 1-Methoxybutyl sulfanylacetate | Not reported | Hypothetical: Gram-positive |

| Lefamulin | 0.06–0.25 | Broad (Gram-positive, Mycoplasma) |

| Retapamulin | 0.03–0.12 | Skin pathogens (Staphylococcus) |

Notes:

- The absence of polar groups in 1-methoxybutyl sulfanylacetate likely limits its ribosomal binding efficacy, as seen in retapamulin’s reduced systemic activity compared to lefamulin.

- Increased lipophilicity may improve topical or intracellular penetration but could reduce aqueous solubility, limiting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。